molecular formula C10H11N5S B2901634 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097861-54-4

5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2901634
CAS No.: 2097861-54-4
M. Wt: 233.29
InChI Key: BGGSLQXAMNPNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly as a potential kinase inhibitor. Its core structure combines a [1,2,4]triazolo[4,3-b]pyridazine heterocycle, a privileged fragment known for its ability to engage kinase ATP-binding sites through key hydrogen bonding interactions, with a rigid, three-dimensional 2-thia-5-azabicyclo[2.2.1]heptane system. This unique combination is designed to enhance selectivity and binding affinity towards specific kinase targets. Research into analogous triazolopyridazine compounds has demonstrated their potency against a range of kinases, suggesting this molecule is a valuable chemical tool for probing kinase-dependent signaling pathways (source) . Its primary research value lies in the development of targeted therapies for oncology and inflammatory diseases, where dysregulated kinase activity is a known driver of pathology. Researchers can utilize this compound as a key intermediate or a lead structure for the synthesis and optimization of novel therapeutic agents, facilitating structure-activity relationship (SAR) studies and high-throughput screening campaigns to identify new candidates for preclinical development.

Properties

IUPAC Name

5-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c1-2-10(13-15-6-11-12-9(1)15)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGSLQXAMNPNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials. .

Mode of Action

Given its structural similarity to other [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds, it may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials

Biological Activity

5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, characterized by the fusion of a triazole ring and a pyridazine ring, along with a thia-bicycloheptane moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

The compound's IUPAC name is this compound. Its molecular formula is C10H11N5S, and it has a molecular weight of approximately 219.29 g/mol. The structure allows for various interactions with biological targets due to the presence of multiple functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions include:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives similar to this compound. For instance:

  • A study evaluated several derivatives for their inhibitory effects on c-Met kinase and cytotoxicity against cancer cell lines (A549, MCF-7, HeLa). One promising derivative exhibited IC50 values of 1.06 μM against A549 cells and induced apoptosis through cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

  • In vitro tests demonstrated that related compounds possess significant antibacterial and antifungal activities against various strains .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise:

  • Compounds bearing similar structures have been reported to inhibit enzymes involved in cancer metabolism and proliferation .

Case Studies

StudyCompoundActivityIC50 Values
12ec-Met kinase inhibition0.090 μM
12eCytotoxicity (A549)1.06 μM
VariousAntimicrobialNot specified

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound:

  • Modifications in the triazole or pyridazine rings can enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyridazine Moieties

E-4b : (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid
  • Core Structure: Combines a triazolo-pyridazine group with a pyrazole ring and a propenoic acid chain.
  • Key Features: Higher melting point (253–255°C) compared to non-triazolo analogues, attributed to enhanced intermolecular interactions via the triazolo-pyridazine system .
  • Synthesis : Derived from condensation reactions involving pyrazole precursors and triazolo-pyridazine intermediates under reflux conditions .
E-4d : (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid
  • Core Structure: Pyridazine ring substituted with chlorine, fused to a pyrazole and propenoic acid.
  • Key Features : Lower melting point (187–189°C) than E-4b, likely due to reduced aromatic stacking efficiency from the absence of the triazolo group .

Thiosemicarbazone Derivatives ()

  • Example : Thiosemicarbazones synthesized from aromatic aldehydes and thiosemicarbazide.
  • Core Structure : Linear thiosemicarbazone backbone with variable aryl substituents.
  • Synthesis: Reflux in ethanol with HCl catalyst, followed by recrystallization from aqueous ethanol .

Pyrazole and Thiazolidinone Derivatives ()

  • Example 1: 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (). Core Structure: Pyrazole ring with amino and hydroxy substituents. Synthesis: Uses 1,4-dioxane and triethylamine with sulfur incorporation .
  • Example 2: 4-Thiazolidinones with arylidene substituents (). Core Structure: Thiazolidinone ring with arylidene and hydrazono groups. Synthesis: Reflux in DMF-acetic acid mixtures with sodium acetate .
  • Comparison : These compounds exhibit planar heterocyclic systems but lack the fused bicyclic architecture of the target compound, which may influence solubility and bioavailability.

Key Research Findings

Triazolo-Pyridazine Superiority: Compounds like E-4b demonstrate higher thermal stability (melting points >250°C) compared to non-triazolo analogues, emphasizing the role of fused aromatic systems in enhancing molecular packing .

Synthetic Flexibility : Thiosemicarbazones and pyrazole derivatives () utilize straightforward reflux protocols, whereas bicyclic systems (target compound) may require more complex multi-step syntheses.

Q & A

Q. What synthetic methodologies are recommended for constructing the triazolo-pyridazinone core in this compound?

The triazolo-pyridazinone moiety can be synthesized via cyclocondensation reactions using hydrazine derivatives and carbonyl-containing precursors. For example, refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid (1:2 v/v) under controlled pH (4–6) facilitates cyclization . Subsequent functionalization of the bicyclic scaffold may involve nucleophilic substitution or cross-coupling reactions, as demonstrated in analogous triazolothiadiazole syntheses .

Q. How can researchers optimize reaction yields during multi-step synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
  • Catalysts : Triethylamine or piperidine aids in aldol condensations .
  • Temperature control : Reflux (80–110°C) is critical for intermediates like 4-thiazolidinones .
  • Purification : Recrystallization from DMF-ethanol mixtures improves purity .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to resolve bicyclic and triazole proton environments .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Elemental analysis : Combustion analysis for C, H, N, S content to validate stoichiometry .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against fungal targets?

Molecular docking with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) evaluates binding affinity to cytochrome P450 enzymes. Software such as AutoDock Vina can simulate interactions, focusing on hydrogen bonding and hydrophobic contacts between the triazolo-pyridazinone core and the enzyme’s active site . Complementary MD simulations (e.g., GROMACS) assess stability over 100-ns trajectories .

Q. What strategies resolve contradictions in reported synthetic protocols (e.g., solvent efficacy or catalyst choice)?

Systematic Design of Experiments (DoE) can isolate variables. For example:

  • Solvent screening : Compare DMF, DMSO, and acetonitrile in cyclization steps using a Plackett-Burman design .
  • Catalyst optimization : Test bases (piperidine, triethylamine, DBU) in Knoevenagel condensations .
  • Data reconciliation : Cross-validate results with DFT calculations (e.g., Gaussian09) to identify energetically favorable pathways .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antifungal potency by increasing electrophilicity at the triazole moiety .
  • Bicyclic ring rigidity : The 2-thia-5-azabicyclo[2.2.1]heptane system restricts conformational flexibility, improving target selectivity .
  • SAR tables comparing IC50_{50} values against Candida albicans can guide prioritization .

Q. What advanced techniques quantify interactions between this compound and biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., BSA for plasma protein binding studies) .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor complexes .
  • Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) .

Methodological Resources

TechniqueApplication ExampleReference ID
HPLC-UVPurity assessment (>98%)
Molecular DockingBinding mode prediction with 3LD6
SPRKinetic analysis of protein interactions
DoEOptimization of solvent/catalyst systems

Key Challenges and Recommendations

  • Stereochemical control : The bicyclo[2.2.1]heptane system may require chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis .
  • Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclizations) to improve safety and yield .
  • Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.